molecular formula C3H10ClNO B8659526 Ethanamine, 2-methoxy-, hydrochloride CAS No. 18600-40-3

Ethanamine, 2-methoxy-, hydrochloride

Cat. No.: B8659526
CAS No.: 18600-40-3
M. Wt: 111.57 g/mol
InChI Key: JQUFXTGKSYBEPD-UHFFFAOYSA-N
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Description

The compound "Ethanamine, 2-methoxy-, hydrochloride" (CAS: 64464-07-9) is a hydrochloride salt of a substituted ethanamine derivative. Its molecular formula is C₉H₁₄ClNO₂, with an average molecular weight of 203.666 g/mol and a monoisotopic mass of 203.071306 g/mol . Structurally, it consists of an ethanamine backbone with a 2-methoxyphenoxy substituent, forming 2-(2-methoxyphenoxy)ethanamine hydrochloride. This compound is identified under multiple synonyms, including 2-(2-Methoxyphenoxy)ethylamine hydrochloride and 1-(2-Aminoethoxy)-2-methoxybenzene hydrochloride . Its ChemSpider ID is 2043432, and it is registered under MDL number MFCD01631120 .

Properties

CAS No.

18600-40-3

Molecular Formula

C3H10ClNO

Molecular Weight

111.57 g/mol

IUPAC Name

2-methoxyethanamine;hydrochloride

InChI

InChI=1S/C3H9NO.ClH/c1-5-3-2-4;/h2-4H2,1H3;1H

InChI Key

JQUFXTGKSYBEPD-UHFFFAOYSA-N

Canonical SMILES

COCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethanamine, 2-methoxy-, hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves the use of ethylene glycol monomethyl ether and ammonia under high temperature and pressure conditions, typically catalyzed by nickel or alumina . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethanamine, 2-methoxy-, hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include phosphoimidazolide-activated nucleosides.

    Amide Formation: Carboxylic acids are used as reagents.

    Aza-Michael Addition: α-Acrylated cross-linked polymers are used as substrates.

Major Products Formed:

    Substitution Reactions: Nucleoside derivatives.

    Amide Formation: Amides.

    Aza-Michael Addition: Modified polymers.

Scientific Research Applications

Chemical Applications

Ethanamine, 2-methoxy-, hydrochloride serves as a crucial reagent in several chemical syntheses:

  • Synthesis of Lipid-like Materials : It is used in the production of lipid-like materials for RNA interference (RNAi) therapeutics. This application is significant in developing gene silencing technologies that have potential therapeutic implications in treating various diseases.
  • Reactivity and Mechanism : The compound acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Its amino and methoxy functional groups facilitate various chemical transformations, including amide formation with carboxylic acids.

Biological Applications

This compound has notable implications in biological research:

  • Chemical Modification of Biomolecules : It is involved in modifying biomolecules and polymers, which can enhance the properties of these substances for research and therapeutic purposes.
  • Pharmaceutical Intermediates : The compound is utilized in synthesizing pharmaceutical intermediates and potential therapeutic agents. Its role in drug development underscores its importance in medicinal chemistry.

Medical Applications

In the medical field, this compound has been investigated for its potential therapeutic effects:

  • Clinical Case Studies : Research has highlighted the compound's relevance in clinical settings. For instance, studies on related compounds within the phenethylamine class have shown varying effects on human health, emphasizing the need for careful analysis of their pharmacological profiles .
  • Therapeutic Potential : The compound exhibits properties similar to selective monoamine oxidase inhibitors, which are explored for their antidepressant and anti-Alzheimer's effects. This connection suggests that Ethanamine derivatives may hold promise for treating neurodegenerative diseases .

Industrial Applications

This compound is also employed in various industrial processes:

  • Production of Fine Chemicals : It plays a role in producing fine chemicals and polymers, making it valuable in manufacturing settings where high purity and specific chemical properties are required .
  • Stabilizers and Emulsifiers : The compound is used as a stabilizer and emulsifier in various formulations, enhancing product stability and performance .

Data Table: Summary of Applications

Application AreaSpecific UsesNotes
ChemistryReagent for lipid synthesisKey in RNAi therapeutics
BiologyModification of biomoleculesEnhances properties for research
MedicinePharmaceutical intermediatesPotential therapeutic applications
IndustryProduction of fine chemicalsUsed as stabilizers and emulsifiers

Case Studies

Several case studies highlight the significance of Ethanamine derivatives:

  • Clinical Exposure Reports : A case study involving 25I-NBOMe, a related compound, illustrated challenges in detecting new psychoactive substances derived from phenethylamines. This emphasizes the need for improved testing methods when dealing with similar compounds like Ethanamine derivatives .
  • Therapeutic Research : Studies on selective monoamine oxidase inhibitors have demonstrated potential benefits for treating depression and neurodegenerative disorders. These findings suggest that compounds like Ethanamine may contribute to future therapeutic developments .

Mechanism of Action

The mechanism of action of Ethanamine, 2-methoxy-, hydrochloride involves its reactivity with various functional groups. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In amide formation, it reacts with carboxylic acids to form stable amide bonds. The compound’s reactivity is primarily due to the presence of the amino and methoxy functional groups, which facilitate various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "Ethanamine, 2-methoxy-, hydrochloride" with structurally or functionally related ethanamine derivatives, focusing on molecular features, interactions, and applications.

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Key Interactions/Applications Source
2-(2-Methoxyphenoxy)ethylamine hydrochloride C₉H₁₄ClNO₂ 2-Methoxyphenoxy 203.666 Synthetic intermediate; potential receptor binding via phenoxy and methoxy groups.
Tryptamine hydrochloride C₁₀H₁₃ClN₂ Indole ring 196.68 Anti-plasmodial activity; binds HSP90 via hydrogen bonding (GLU527, TYR604).
Diphenhydramine hydrochloride C₁₇H₂₂ClNO Diphenylmethoxy, dimethylamino 291.82 Antihistamine (H₁ receptor antagonist); blocks histamine-induced allergic responses.
N-Methylethanamine hydrochloride C₃H₁₀ClN Methyl group on nitrogen 95.57 Simple aliphatic amine; used in organic synthesis or as a precursor for quaternary ammonium salts.
2-(Decylthio)ethanamine hydrochloride C₁₂H₂₆ClNS Decylthio chain 259.86 Multifunctional biocide; inhibits biofilm formation and corrosion in water systems.
2-Methoxyamphetamine hydrochloride C₁₀H₁₆ClNO Methoxy-substituted phenyl group 201.69 Weak serotonin releaser; used in forensic research (no therapeutic applications).
Ethanamine, 2-(methylsulfonyl)-, hydrochloride C₃H₁₀ClNO₂S Methylsulfonyl group 168.64 Sulfonamide derivative; potential applications in drug synthesis or material science.

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: Tryptamine hydrochloride (indole-substituted) exhibits anti-plasmodial activity by targeting HSP90, forming hydrogen bonds with GLU527 and TYR604 . In contrast, the 2-methoxyphenoxy group in the target compound lacks direct evidence of similar interactions, though its aromaticity may facilitate π-π stacking in receptor binding. Diphenhydramine hydrochloride’s diphenylmethoxy group enables strong hydrophobic interactions with histamine receptors, making it a potent antihistamine . The target compound’s smaller phenoxy group may limit such broad pharmacological activity.

Lipophilicity and Solubility: The decylthio chain in 2-(Decylthio)ethanamine hydrochloride enhances its surfactant-like properties, enabling biocidal and corrosion-inhibiting effects .

Therapeutic vs. Industrial Applications :

  • 2-Methoxyamphetamine hydrochloride is restricted to forensic research due to its weak serotonergic effects , whereas Diphenhydramine hydrochloride is widely used clinically. The target compound’s lack of therapeutic data suggests it is primarily a research chemical.

Synthetic Utility: N-Methylethanamine hydrochloride serves as a simple building block in organic synthesis , while the target compound’s methoxyphenoxy group may require specialized coupling reactions, limiting its synthetic versatility.

Research Findings and Data Analysis

  • HSP90 Binding: Tryptamine derivatives (e.g., Compound 1 in ) share hydrogen-bonding patterns (GLU527, TYR604) with HSP90, but the target compound’s phenoxy group may sterically hinder similar interactions .
  • Forensic Relevance : 2-Methoxyamphetamine hydrochloride ’s structural similarity to illicit amphetamines underscores its role in forensic analysis , while the target compound lacks such associations.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-methoxyethanamine hydrochloride to ensure long-term stability?

  • Methodological Answer : Store the compound at -20°C in a tightly sealed, moisture-resistant container. Stability is maintained for ≥5 years under these conditions, as demonstrated in studies of structurally related amphetamine derivatives . Avoid repeated freeze-thaw cycles to prevent degradation.

Q. Which spectroscopic techniques are suitable for characterizing 2-methoxyethanamine hydrochloride?

  • Methodological Answer :

  • UV/Vis Spectroscopy : Use wavelengths of 220 nm and 272 nm (λmax) for preliminary identification, consistent with methoxy-substituted aromatic analogs .
  • Mass Spectrometry : Exact mass analysis (e.g., 201.0920 Da for related compounds) can confirm molecular weight and purity .
  • NMR : Employ 1^1H and 13^13C NMR to resolve the methoxy group position and amine proton environments.

Q. How should researchers safely handle 2-methoxyethanamine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH/MSHA-certified respirators if aerosolization occurs .
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation within 48 hours due to potential delayed toxicity .

Advanced Research Questions

Q. How does the substitution pattern (e.g., ortho vs. para) of the methoxy group influence biological activity in related compounds?

  • Methodological Answer : Structural analogs with ortho-methoxy groups exhibit weaker interactions with serotonin transporters in rat brain tissues compared to para/meta derivatives. To validate this:

  • Conduct radioligand binding assays using 3^3H-serotonin.
  • Compare inhibition constants (KiK_i) across substitution patterns, as shown in neurochemical studies .
  • Note that steric hindrance from the ortho position may reduce receptor affinity.

Q. How can researchers resolve discrepancies in neurochemical assay results for 2-methoxyethanamine derivatives?

  • Methodological Answer :

  • Purity Verification : Confirm compound purity (≥98%) via HPLC or LC-MS, as impurities >2% can skew receptor binding data .
  • Experimental Controls : Include reference compounds (e.g., para-methoxy analogs) to benchmark assay performance.
  • Data Normalization : Adjust for batch-to-batch variability using internal standards (e.g., deuterated analogs) .

Q. What synthetic strategies are effective for introducing methoxy groups into ethanamine derivatives?

  • Methodological Answer :

  • Electrophilic Substitution : Use methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in THF) to methoxylate aromatic precursors before amine functionalization .
  • Reductive Amination : Couple methoxy-substituted aldehydes with ammonium acetate and NaBH3_3CN to form the amine backbone .
  • HCl Salt Formation : Precipitate the hydrochloride salt by bubbling dry HCl gas into the ethanamine solution in diethyl ether .

Q. What are the implications of acute oral toxicity (H302) for in vivo studies involving this compound?

  • Methodological Answer :

  • Dose Optimization : Start with sub-acute doses (e.g., 10–50 mg/kg in rodents) and monitor for CNS or gastrointestinal effects for 48 hours post-administration .
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites in plasma and liver microsomes, focusing on demethylation or glucuronidation pathways .

Data Contradiction Analysis

Q. How should conflicting data on receptor binding affinity be addressed in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Assay Reproducibility : Validate results across ≥3 independent experiments with triplicate measurements.
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to compare binding poses of ortho vs. para derivatives and identify steric clashes .
  • Cross-Validation : Correlate in vitro binding data with in vivo behavioral assays (e.g., forced swim test for serotonin modulation) .

Safety and Compliance

Q. What disposal protocols are recommended for 2-methoxyethanamine hydrochloride waste?

  • Methodological Answer :

  • Waste Segregation : Collect solid and liquid waste separately in labeled, chemical-resistant containers.
  • Neutralization : Treat aqueous waste with 1M NaOH to deprotonate the amine, followed by incineration .
  • Documentation : Maintain records of disposal in compliance with EPA/OSHA regulations .

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